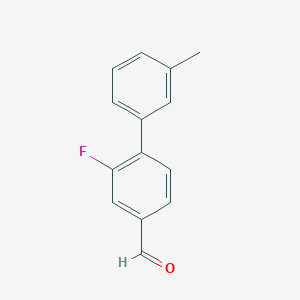

3-Fluoro-4-(3-methylphenyl)benzaldehyde

Beschreibung

3-Fluoro-4-(3-methylphenyl)benzaldehyde (CAS: 1503946-22-2) is a fluorinated aromatic aldehyde featuring a benzaldehyde core substituted with a fluorine atom at the 3-position and a 3-methylphenyl group at the 4-position. Its molecular formula is C₁₄H₁₁FO, with a molecular weight of 214.24 g/mol . This compound is valued in organic synthesis as a building block for pharmaceuticals, agrochemicals, and materials science due to the electronic and steric effects imparted by its substituents. The fluorine atom enhances electrophilicity at the aldehyde group, while the 3-methylphenyl group contributes steric bulk, influencing reactivity and intermolecular interactions.

Eigenschaften

IUPAC Name |

3-fluoro-4-(3-methylphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO/c1-10-3-2-4-12(7-10)13-6-5-11(9-16)8-14(13)15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWMPEWGANOTPHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=C(C=C(C=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-Fluoro-4-(3-methylphenyl)benzaldehyde is an organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, including mechanisms of action, cytotoxicity, and therapeutic applications.

Chemical Structure and Properties

- Molecular Formula: CHF O

- Molecular Weight: Approximately 180.18 g/mol

- Functional Groups: Benzaldehyde, fluoro group, and methyl group.

The presence of the fluorine atom in the structure is crucial as it enhances the compound's lipophilicity and membrane permeability, potentially increasing its biological activity.

The biological activity of 3-Fluoro-4-(3-methylphenyl)benzaldehyde is largely attributed to its interactions with various biological targets:

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, which can modulate various biochemical pathways. For instance, fluorinated compounds often exhibit enhanced binding affinities due to the electronegative nature of fluorine, affecting enzyme-substrate interactions positively.

- Receptor Binding: Studies have indicated that the compound could interact with specific receptors, influencing cellular signaling pathways. This interaction can lead to alterations in cell proliferation and apoptosis.

Cytotoxicity Studies

Research has shown that 3-Fluoro-4-(3-methylphenyl)benzaldehyde exhibits significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.075 | Strong antiproliferative activity |

| HT-29 (Colon Cancer) | 0.095 | Moderate cytotoxicity |

| Hs578T (Triple-negative Breast Cancer) | 0.033 | High potency |

These findings suggest that the compound could be a potential candidate for further development in cancer therapeutics due to its low IC values indicating high potency against cancer cells .

Case Studies

- Anticancer Activity: A study evaluated the effects of various fluorinated benzaldehyde derivatives on MCF-7 cells. The results indicated that compounds with a fluorine substituent at specific positions exhibited enhanced anticancer properties compared to their non-fluorinated analogs .

- Mechanistic Insights: In vitro assays demonstrated that 3-Fluoro-4-(3-methylphenyl)benzaldehyde induced apoptosis in cancer cells by downregulating anti-apoptotic proteins such as Bcl2 while upregulating pro-apoptotic proteins like Bax. This mechanism was confirmed through flow cytometry and Western blot analyses .

Applications in Drug Development

Given its promising biological activities, 3-Fluoro-4-(3-methylphenyl)benzaldehyde is being explored for several applications:

- Pharmaceutical Development: The compound serves as a precursor for synthesizing novel drugs aimed at treating various cancers. Its ability to inhibit tumor growth makes it a candidate for further pharmacological studies.

- Research Tool: It is also utilized in research settings to study enzyme interactions and receptor binding dynamics due to its unique structural properties.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Anticancer Activity:

Research indicates that derivatives of 3-fluoro-4-(3-methylphenyl)benzaldehyde exhibit potent anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of MCF-7 breast cancer cells, demonstrating low toxicity to non-cancerous cells. The introduction of fluorine is believed to enhance biological activity through improved membrane permeability and binding affinity to target proteins .

2. Antimicrobial Properties:

The compound has also been investigated for its antimicrobial activity. Its structural features allow it to interact with biological systems, potentially influencing enzyme activities and receptor bindings, which are crucial for developing new antimicrobial agents.

Material Science Applications

1. Chemical Intermediates:

In synthetic organic chemistry, 3-fluoro-4-(3-methylphenyl)benzaldehyde serves as a valuable intermediate in the synthesis of various complex molecules. Its reactivity allows it to participate in multiple chemical reactions, such as oxidation and reduction processes, making it useful in developing new materials and compounds .

2. Fluorinated Compounds:

The incorporation of fluorine into organic molecules has been shown to enhance their stability and reactivity. This aspect is particularly important in the development of pharmaceuticals where fluorinated compounds often exhibit improved pharmacokinetic properties .

Case Studies and Research Findings

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

A comparison of substituents and their effects on physicochemical properties is critical for understanding applications. Key analogs include:

Electronic and Steric Effects

Electron-Withdrawing vs. Donating Groups :

- The 3-fluoro group in all analogs increases electrophilicity at the aldehyde, facilitating nucleophilic additions.

- 4-Methylpiperazinyl (electron-donating) in compound 19a enhances solubility and bioavailability, making it suitable for kinase inhibitors. In contrast, methylsulphonyl (electron-withdrawing) in CAS 254878-95-0 directs reactivity toward substitution reactions.

- Smaller substituents like hydroxyl (CAS 405-05-0 ) reduce steric bulk, favoring faster reaction kinetics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.